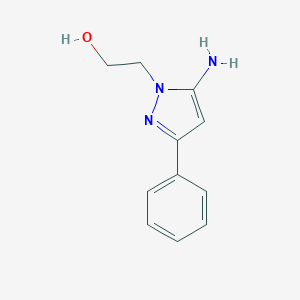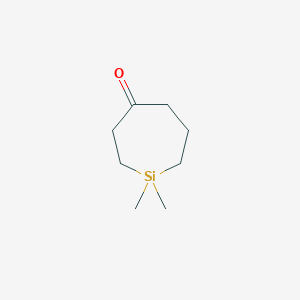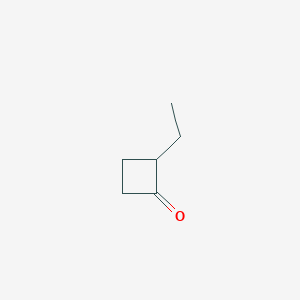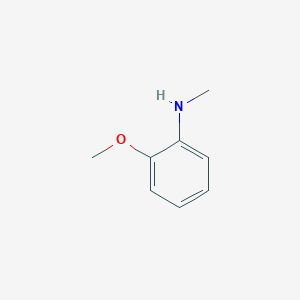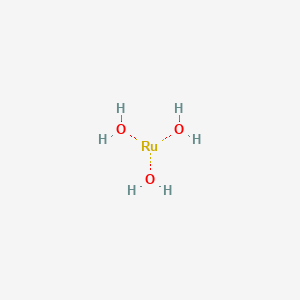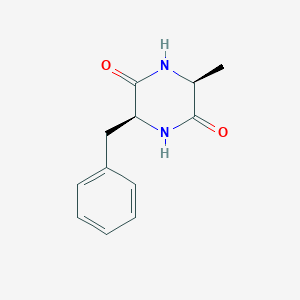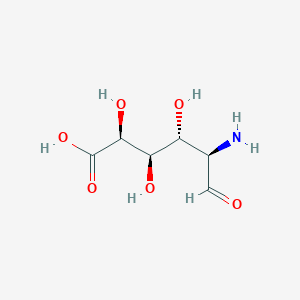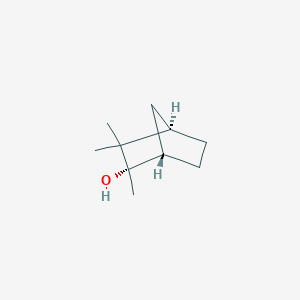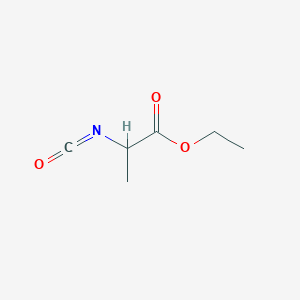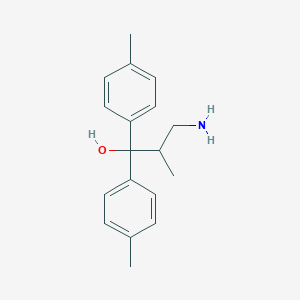
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol, also known as Methamphetamine Hydrochloride, is a synthetic compound that belongs to the amphetamine class of drugs. It is a central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine Hydrochloride is a highly addictive drug that is associated with numerous adverse effects, including addiction, psychosis, and cardiovascular problems.
Wirkmechanismus
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the release of these neurotransmitters, which produces the drug's euphoric effects. 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride also blocks the reuptake of these neurotransmitters, which prolongs their effects and enhances their activity.
Biochemische Und Physiologische Effekte
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. The drug also produces feelings of euphoria, increased confidence, and reduced anxiety. However, chronic use of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride can lead to adverse effects such as addiction, psychosis, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is widely used in laboratory experiments to study the effects of chronic drug exposure on the brain. The drug is relatively easy to synthesize and has a high potency, which makes it a useful research tool. However, the addictive nature of 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride and the potential for adverse effects limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride but have fewer adverse effects. Another area of research is the development of new treatment strategies for addiction to 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride. Additionally, more research is needed to understand the long-term effects of chronic 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride use on the brain and behavior.
Synthesemethoden
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride is synthesized through a multistep process that involves the reduction of ephedrine or pseudoephedrine. The synthesis process involves the use of various chemicals, including lithium aluminum hydride, hydrochloric acid, and red phosphorus.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, 1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanoline Hydrochloride has been used as a research tool to study the neurobiological mechanisms of addiction and the effects of chronic drug exposure on the brain.
Eigenschaften
CAS-Nummer |
14185-12-7 |
|---|---|
Produktname |
1,1-Bis(p-methylphenyl)-2-methyl-3-aminopropanol |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3-amino-2-methyl-1,1-bis(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-13-4-8-16(9-5-13)18(20,15(3)12-19)17-10-6-14(2)7-11-17/h4-11,15,20H,12,19H2,1-3H3 |
InChI-Schlüssel |
IDJRHRZFEWCOGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



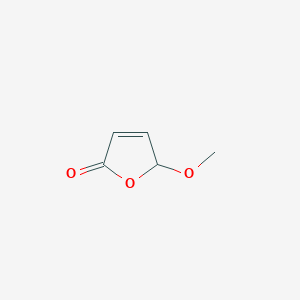
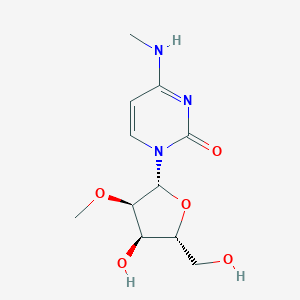
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
